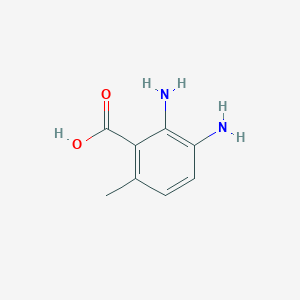

2,3-Diamino-6-methylbenzoic acid

Description

2,3-Diaminobenzoic acid (CAS 603-81-6) is a benzoic acid derivative with two amino groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₇H₈N₂O₂, and it is structurally characterized by the presence of a carboxylic acid group (-COOH) and adjacent amino (-NH₂) substituents . This compound is also known by synonyms such as 3-carboxy-1,2-diaminobenzene and 2,3-diaminobenzoic acid.

Properties

CAS No. |

124341-39-5 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2,3-diamino-6-methylbenzoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |

InChI Key |

RYTXFKCONVHCQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Research

2,3-Diamino-6-methylbenzoic acid has shown potential in various biomedical applications:

- Antioxidant Properties : It helps reduce free radical formation in biological systems, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Studies have indicated that complexes involving this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, metal complexes formed with this compound have demonstrated enhanced antimicrobial properties compared to their free ligand forms .

- Anti-inflammatory Effects : In vivo studies suggest that this compound can reduce inflammation markers in models of induced arthritis, showing promise for therapeutic applications in inflammatory diseases .

Materials Science

In materials science, 2,3-diamino-6-methylbenzoic acid is utilized in:

- Polymer Chemistry : It participates in polycondensation reactions to form high-performance polymers and composites with enhanced thermal and mechanical properties .

- Luminescent Materials : The compound is used in the synthesis of red luminescent carbon dots, which have applications in bioimaging and optoelectronic devices .

Environmental Chemistry

The chelating properties of 2,3-diamino-6-methylbenzoic acid enable it to bind metal ions effectively. This characteristic is particularly useful in:

- Heavy Metal Remediation : The compound can be employed to remove toxic metals from wastewater by forming soluble complexes that prevent metal precipitation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 2,3-diamino-6-methylbenzoic acid in breast cancer models. Results indicated a significant induction of apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Case Study 2: Infection Control

Research assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings demonstrated effective growth inhibition, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural motifs, substituent positions, and applications in synthetic or pharmacological contexts:

2,3-Diaminobenzoic Acid (CAS 603-81-6)

- Structure: Carboxylic acid group at position 1; amino groups at positions 2 and 3.

- Molecular Weight : 168.15 g/mol.

- Key Features: The adjacent amino groups enable chelation with metal ions, making it a candidate for coordination chemistry. Its carboxylic acid group enhances solubility in polar solvents .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide core with an N,O-bidentate directing group.

- Molecular Weight: Not explicitly provided, but the formula C₁₂H₁₇NO₂ suggests ~207.27 g/mol.

- Key Features: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol. The methyl group at position 3 and the hydroxyl-containing side chain make it suitable for metal-catalyzed C–H bond functionalization reactions .

2-Methoxy-3,6-Dichlorobenzoic Acid (CASRN: 1918009)

- Structure : Methoxy (-OCH₃) at position 2, chlorine atoms at positions 3 and 6, and a carboxylic acid group at position 1.

- Molecular Weight : 221.04 g/mol.

- Key Features: Used as a herbicide intermediate (e.g., Dicamba analog). coli assays .

2-Aminobenzamides

- Structure: Amino group at position 2 and an amide substituent.

- Key Features: Commonly explored as histone deacetylase (HDAC) inhibitors. The absence of a carboxylic acid group reduces polarity compared to 2,3-diaminobenzoic acid, enhancing membrane permeability in drug design .

Comparative Data Table

Key Differences and Implications

Functional Groups: 2,3-Diaminobenzoic acid’s dual amino and carboxylic acid groups enable diverse reactivity, including acid-base interactions and metal coordination. In contrast, 2-methoxy-3,6-dichlorobenzoic acid’s halogen and methoxy groups confer herbicidal activity but introduce toxicity risks . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s hydroxyl and methyl groups enhance steric bulk, favoring selective C–H activation in catalysis .

Pharmacological vs. Industrial Applications: 2-Aminobenzamides are prioritized in drug discovery due to their HDAC inhibitory activity, whereas 2,3-diaminobenzoic acid is more relevant in materials science .

Synthetic Accessibility: 2,3-Diaminobenzoic acid is synthesized via direct nitration/reduction of benzoic acid derivatives, while the methylbenzamide analog requires acyl chloride intermediates .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,3-Diamino-6-methylbenzoic acid be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, in analogous triazine-based syntheses, maintaining a temperature of 45°C for 1 hour under anhydrous conditions has been shown to achieve quantitative yields . Purification via recrystallization or column chromatography (using hexane/EtOH gradients) can enhance purity, as demonstrated in similar benzoic acid derivative syntheses .

Q. What spectroscopic techniques are most effective for characterizing 2,3-Diamino-6-methylbenzoic acid?

- Methodological Answer : Employ a combination of H and C NMR to confirm structural integrity, particularly focusing on aromatic proton environments and carboxylic acid peaks (δ ~12.8 ppm for COH) . Mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups (e.g., NH stretches at ~3300–3500 cm). Thin-layer chromatography (TLC) with hexane/EtOH (1:1) is recommended for monitoring reaction progress .

Q. How should researchers design stability studies for 2,3-Diamino-6-methylbenzoic acid under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity (40–80%), temperature cycles (4–40°C), and light exposure. Use HPLC to quantify degradation products over time. For analogs like 2,3-dimethylbenzoic acid, such studies have identified optimal storage in amber vials at −20°C under inert gas .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2,3-Diamino-6-methylbenzoic acid (e.g., antimicrobial vs. anticancer potency) be resolved?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) to establish IC variability. Use structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., amino vs. methyl groups) with activity. For example, 2,3-dimethylbenzoic acid derivatives show differential antimicrobial efficacy depending on substituent positioning .

Q. What computational strategies can predict the reactivity of 2,3-Diamino-6-methylbenzoic acid in organic synthesis?

- Methodological Answer : Apply density functional theory (DFT) to model electrophilic aromatic substitution pathways, focusing on amino group directing effects. Molecular docking simulations can predict interactions with biological targets (e.g., cyclooxygenase enzymes), leveraging data from salicylic acid analogs . Validate predictions with experimental kinetic studies under varying pH conditions.

Q. How can researchers address discrepancies in NMR data interpretation for 2,3-Diamino-6-methylbenzoic acid derivatives?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, in triazine-linked benzoic acids, C NMR assignments for carbonyl carbons (δ ~166–172 ppm) and unresolved C4/C6 signals require heteronuclear correlation experiments . Cross-validate with X-ray crystallography when single crystals are obtainable.

Methodological Considerations

- Data Validation : Ensure reproducibility by repeating syntheses in triplicate and reporting mean ± SD for yields and purity metrics .

- Ethical Compliance : Adhere to ACS guidelines for reporting biological data, including detailed protocols for cytotoxicity assays .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology to explore mechanistic pathways, as demonstrated in enzyme inhibition studies of diaminobenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.